N1-(tert-butyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(tert-butyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a combination of a tert-butyl group, a thiophene ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(tert-butyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. The key steps include:
Formation of the Piperidine Intermediate: This involves the reaction of piperidine with a suitable alkylating agent to introduce the thiophene-2-ylmethyl group.
Formation of the Oxalamide Linkage: The piperidine intermediate is then reacted with oxalyl chloride to form the oxalamide linkage.
Introduction of the tert-Butyl Group: Finally, the tert-butyl group is introduced through a reaction with a tert-butylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(tert-butyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N1-(tert-butyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(tert-butyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-(tert-butyl)-N2-(piperidin-4-ylmethyl)oxalamide: Lacks the thiophene ring, which may reduce its binding affinity to certain targets.
N1-(tert-butyl)-N2-((1-(phenylmethyl)piperidin-4-yl)methyl)oxalamide: Contains a phenyl ring instead of a thiophene ring, which may alter its electronic properties and reactivity.
Uniqueness
N1-(tert-butyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it a valuable compound for studying interactions with biological targets and for developing new materials with tailored properties.
Properties
IUPAC Name |
N'-tert-butyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-17(2,3)19-16(22)15(21)18-11-13-6-8-20(9-7-13)12-14-5-4-10-23-14/h4-5,10,13H,6-9,11-12H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWNPWXLFIBEGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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